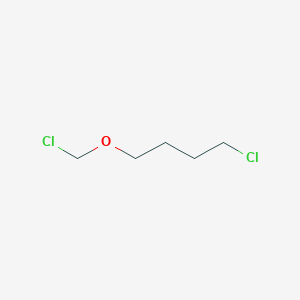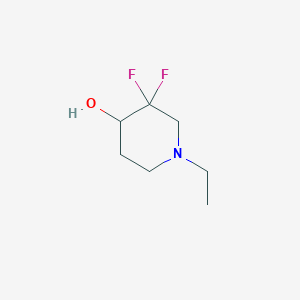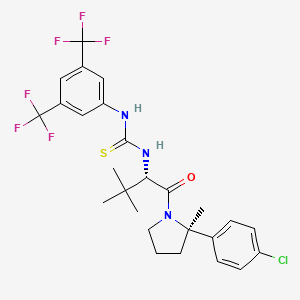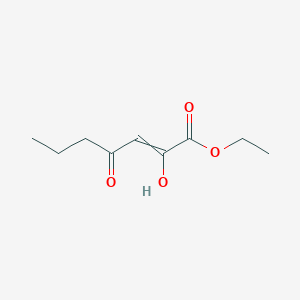
1-Chloro-4-(chloromethoxy)butane
Overview
Description
1-Chloro-4-(chloromethoxy)butane is a useful research compound. Its molecular formula is C5H10Cl2O and its molecular weight is 157.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(chloromethoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(chloromethoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloromethylation of Aromatic Compounds
1-Chloro-4-(chloromethoxy)butane has been studied for its role in the chloromethylation of benzene and alkylbenzenes. It is compared with other chloromethylating agents like bis(chloromethyl) ether and formaldehyde derivatives. The study discusses its relative reaction rates and isomer distributions, providing insight into the mechanisms of these chloromethylations (Olah, Beal, & Olah, 1976).
Synthesis and Application in Polymer Chemistry
Research has demonstrated the synthesis of chloromethoxy butane (CMB) using butanol, paraformaldehyde, and dry hydrogen chloride. The study explores optimal reaction conditions for high yield and discusses its application in chloromethylated crosslinking polystyrene microspheres, highlighting its significance in polymer chemistry (Wang Xiao-jun, 2011).
Preparation of Chloromethylated Phenolic Resin
1-Chloro-4-(chloromethoxy)butane has been used as a reagent for preparing chloromethylated phenolic-formaldehyde resin (CMPF). This process involves zinc chloride catalyst and acetone solvent. The study details the effect of various factors on the reaction and discusses the chemical structure and composition of the resulting product (Xu Qiu-ju, 2010).
Synthesis of Aromatic-Aliphatic Polyformals
1-Chloro-4-(chloromethoxy)butane has been used in the synthesis of the first examples of aromatic-aliphatic polyformals. The study investigates how reaction conditions, like catalyst concentration and nucleophile to electrophile ratio, affect the polymerization process. It offers insights into the reactivity of this compound in interfacial polyetherification, contributing to polymer science (Shaffer, Antolin, & Percec, 1987).
Application in Anion Exchange Membranes
A study shows that 1-Chloro-4-(chloromethoxy)butane, used as a chloromethylating reagent in conjunction with concentrated sulfuric acid, can be effectively used in the preparation of anion exchange membranes. This process is advantageous due to the non-carcinogenic and cost-effective nature of the reagent, and the resulting membranes show promising chemical stability and hydroxide conductivity (Wangting Lu et al., 2013).
Chloromethylation of Polystyrene Microspheres
1-Chloro-4-(chloromethoxy)butane is used for chloromethylation of crosslinking polystyrene microspheres. This study characterizes the chemical structure of the chloromethylated product and examines the factors affecting the chloromethylation reaction, providing a deeper understanding of this process in materials science (Shen Yan, 2007).
properties
IUPAC Name |
1-chloro-4-(chloromethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRJVJZWDJDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310863 | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(chloromethoxy)butane | |
CAS RN |
3970-17-0 | |
| Record name | NSC233055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile](/img/structure/B8234130.png)


![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)
![(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B8234148.png)





![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)

![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)
